molecular formula C29H29N3O4 B2508296 2-(8-(((4-ethylphenyl)amino)methyl)-7-oxo-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6(7H)-yl)-N-(o-tolyl)acetamide CAS No. 894556-50-4

2-(8-(((4-ethylphenyl)amino)methyl)-7-oxo-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6(7H)-yl)-N-(o-tolyl)acetamide

Cat. No. B2508296
CAS RN: 894556-50-4
M. Wt: 483.568
InChI Key: UUFNCWWLOVCZLV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(8-(((4-ethylphenyl)amino)methyl)-7-oxo-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6(7H)-yl)-N-(o-tolyl)acetamide is a useful research compound. Its molecular formula is C29H29N3O4 and its molecular weight is 483.568. The purity is usually 95%.
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Scientific Research Applications

Molecular Structure and Interactions

  • Studies on amide derivatives highlight their spatial orientations and interactions with anions, showcasing their potential for forming complex structures with specific geometries. This is exemplified by research on quinoline and amide bond derivatives, which have shown various spatial arrangements and self-assembly capabilities into channel-like structures through weak interactions, indicating potential applications in molecular engineering and design (Kalita & Baruah, 2010; Karmakar, Kalita, & Baruah, 2009).

Synthesis and Catalysis

  • The preparation of catalysts involving quinoline derivatives, such as in the synthesis of pincer ruthenium catalysts for ketone reduction, demonstrates the role of complex molecules in catalysis. This area of research might explore how similar compounds could be used as intermediates or catalysts in organic synthesis and chemical transformations (Facchetti et al., 2016).

Antimicrobial and Antimalarial Activity

  • Compounds with quinoline structures have been evaluated for their antimicrobial and antimalarial activities. This suggests a potential research application of the given compound in the development of new therapeutic agents against infectious diseases. The structure-activity relationships of these compounds could guide the design of novel drugs with improved efficacy and safety profiles (Werbel et al., 1986).

Material Science and Sensor Development

  • Quinoline derivatives have also been explored for their application in material science, including the development of chemosensors. This research indicates the potential of complex molecules in detecting metal ions or other chemical entities, which could have implications for environmental monitoring, biomedical diagnostics, and industrial processes (Park et al., 2015).

properties

IUPAC Name

2-[8-[(4-ethylanilino)methyl]-7-oxo-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6-yl]-N-(2-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H29N3O4/c1-3-20-8-10-23(11-9-20)30-17-22-14-21-15-26-27(36-13-12-35-26)16-25(21)32(29(22)34)18-28(33)31-24-7-5-4-6-19(24)2/h4-11,14-16,30H,3,12-13,17-18H2,1-2H3,(H,31,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUFNCWWLOVCZLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NCC2=CC3=CC4=C(C=C3N(C2=O)CC(=O)NC5=CC=CC=C5C)OCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H29N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

483.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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